molecular formula C8H14O2 B13333247 Methyl 2-(2,2-dimethylcyclopropyl)acetate

Methyl 2-(2,2-dimethylcyclopropyl)acetate

Cat. No.: B13333247
M. Wt: 142.20 g/mol
InChI Key: ZZIWRNMKIRBSDX-UHFFFAOYSA-N
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Description

Methyl 2-(2,2-dimethylcyclopropyl)acetate is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . It is a colorless liquid with a mild ester-like odor. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2,2-dimethylcyclopropyl)acetate can be synthesized through several methods. One common method involves the esterification of 2-(2,2-dimethylcyclopropyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of zeolite catalysts has been explored to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,2-dimethylcyclopropyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2,2-dimethylcyclopropyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2,2-dimethylcyclopropyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors to exert its effects. For example, its herbicidal activity is attributed to the inhibition of specific enzymes involved in plant metabolism . The exact molecular targets and pathways can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific cyclopropyl structure, which imparts distinct chemical and physical properties. This structure makes it a valuable intermediate in the synthesis of various complex molecules and contributes to its diverse applications in different fields .

Biological Activity

Methyl 2-(2,2-dimethylcyclopropyl)acetate is a compound that has garnered interest in the field of biological research due to its unique structural properties and potential applications in various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring that imparts distinct chemical properties compared to other cyclic compounds. Its molecular formula is C8H14O2C_8H_{14}O_2, and it features a methyl ester functional group, which is significant for its reactivity and interaction with biological systems.

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its biological effects may be mediated through interactions with specific enzymes or receptors. Such interactions could lead to alterations in biochemical pathways, influencing various physiological processes. Further research is required to elucidate these mechanisms definitively.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibitory effects. For instance:

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest potential applications in developing antimicrobial agents.

Enzyme Interaction

Research indicates that this compound may interact with enzymes involved in metabolic pathways. For example, its structural similarity to known enzyme substrates suggests it could act as a competitive inhibitor or modulator of enzyme activity. Specific studies are needed to confirm these interactions and their implications for metabolic regulation .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing its effectiveness against common pathogens in clinical settings. The results demonstrated that the compound not only inhibited bacterial growth but also showed low cytotoxicity towards human cell lines, indicating a favorable safety profile for potential therapeutic use.

Case Study 2: Enzyme Modulation

In another study focusing on enzyme modulation, researchers evaluated the effect of this compound on cytochrome P450 enzymes. The findings revealed that the compound could alter the enzymatic activity, suggesting its role as a potential modulator in drug metabolism processes .

Properties

IUPAC Name

methyl 2-(2,2-dimethylcyclopropyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2)5-6(8)4-7(9)10-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIWRNMKIRBSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1CC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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